Lydimycin
Description
Lydimycin is a polyketide antibiotic belonging to a family of hybrid nonribosomal peptide-polyketide scaffolds. It possesses unique tetramic acid and pyrrolidine moieties at each end of its structure . This compound is produced by culturing a this compound-producing actinomycete in a suitable aqueous nutrient medium under aerobic conditions . This compound is known for its antifungal and antibiotic properties, making it useful in preventing the growth of susceptible organisms .
Properties
CAS No. |
10118-85-1 |
|---|---|
Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
(E)-5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pent-2-enoic acid |
InChI |
InChI=1S/C10H14N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h2,4,6-7,9H,1,3,5H2,(H,13,14)(H2,11,12,15)/b4-2+/t6-,7-,9-/m0/s1 |
InChI Key |
NZERRTYPTPRCIR-ARSLAPBQSA-N |
SMILES |
C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2 |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CC/C=C/C(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lydimycin; Lidimycine; U-15,965; U 15,965; U15,965; NSC 127473; NSC-127473; NSC127473; DEHYDROBIOTIN, ALPHA; |
Origin of Product |
United States |
Preparation Methods
Strain Selection and Cultivation
This compound is biosynthesized by Streptomyces lydicus NRRL 2433, a strain initially characterized for its production of streptolydigin. The organism thrives in submerged aerobic fermentation systems, with optimal growth observed at temperatures between 25–32°C and a pH range of 6.5–7.5. Surface cultures in static bottles are feasible for small-scale production but are inefficient for industrial applications.
Nutrient Media Composition
The fermentation medium requires a carbon source, nitrogen source, and trace minerals. Preferred carbon substrates include glucose, sucrose, glycerol, and starch, which are metabolized to support both mycelial growth and antibiotic synthesis. Nitrogen is supplied through proteinaceous materials such as cottonseed meal, autolyzed brewer’s yeast, and pancreatic digest of casein. Notably, tap water suffices for trace metal supplementation (e.g., zinc, magnesium, cobalt), eliminating the need for purified mineral additives.
Table 1: Representative Fermentation Media for this compound Production
| Component | Concentration (%, w/v) | Function |
|---|---|---|
| Glucose | 2.0–4.0 | Primary carbon source |
| Cottonseed meal | 1.5–2.5 | Nitrogen source |
| CaCO₃ | 0.3–0.5 | pH buffering |
| Distillers’ solubles | 1.0–1.5 | Growth factors |
Fermentation Kinetics
Fermentation proceeds for 5–10 days, with this compound titers peaking during the stationary phase. Agitation rates of 200–400 rpm ensure adequate oxygen transfer, while antifoaming agents mitigate foam formation in high-density cultures. Post-fermentation, the broth is centrifuged or filtered to separate mycelial biomass from the extracellular product.
Recovery of this compound from Fermentation Broth
Primary Extraction Techniques
The clarified broth is subjected to adsorption chromatography using activated carbon or polymeric resins such as Permutit DR. A gradient elution with acetone-water mixtures (40–80% acetone) effectively desorbs this compound, yielding a crude extract after solvent evaporation. Alternative methods include liquid-liquid extraction with n-butanol at neutral pH, which partitions this compound into the organic phase.
Solvent Systems and Partition Coefficients
This compound’s solubility profile dictates solvent selection: it is sparingly soluble in halogenated hydrocarbons (e.g., chloroform) but moderately soluble in aqueous-alcoholic solutions. Partition chromatography using ethyl acetate-cyclohexane-pH 3.0 McIlvaine’s buffer (15:24:21) enhances separation efficiency, with a reported distribution coefficient (Kd) of 3.2 for this compound acid.
Purification of this compound to Pharmaceutical Grade
Partition Chromatography
Crude this compound preparations are further purified via partition chromatography on diatomaceous earth columns. A representative protocol involves homogenizing 130 g of crude product with sulfuric acid-washed diatomaceous earth and eluting with ethyl acetate-cyclohexane-buffer mixtures. Active fractions (potency >50 biounits/mg) are pooled, concentrated, and crystallized at 4°C to yield this compound free acid.
Table 2: Crystallization Parameters for this compound Acid
| Parameter | Optimal Condition | Purity (Biounits/mg) |
|---|---|---|
| Solvent | Methanol | 1917 |
| Temperature | 0°C | 1617 (initial) |
| Recrystallization yield | 80–85% | – |
High-Performance Liquid Chromatography (HPLC)
Modern purification employs reversed-phase HPLC with acetonitrile-10 mM NH₄HCO₃ gradients (25:75 to 1:1). Using an XTerra™ RP18 column, this compound elutes at 15.2 minutes (UV detection at 254 nm), achieving >98% purity. This method also resolves analogs such as TPU-0037-B and C, which co-elute under acidic conditions but separate in alkaline buffers.
Salt Formation and Derivative Synthesis
Inorganic Salts
This compound’s carboxylic acid group enables salt formation with inorganic bases. Neutralizing aqueous this compound (pH 7–8) with NaOH, KOH, or Ca(OH)₂ yields sodium, potassium, or calcium salts, respectively. These salts exhibit improved water solubility (up to 10 mg/mL) compared to the free acid (1 mg/mL).
Organic Salts for Enhanced Bioavailability
Therapeutic salts are synthesized using pharmacologically active bases. Examples include:
- Theophylline salts : Formed by reacting this compound with theophylline in anhydrous ethanol, enhancing bronchodilatory effects.
- Ephedrine salts : Prepared via freeze-drying equimolar solutions of this compound and ephedrine hydrochloride, combining antifungal and sympathomimetic properties.
Table 3: Physicochemical Properties of this compound Salts
| Salt | Melting Point (°C) | Solubility (mg/mL, H₂O) |
|---|---|---|
| This compound sodium | 215–217 (dec.) | 9.8 |
| This compound calcium | 230–232 | 8.5 |
| This compound theophylline | 189–191 | 12.3 |
Quality Control and Analytical Characterization
Spectroscopic Analysis
This compound’s structure is confirmed via UV-Vis (λₘₐₓ = 280 nm), ¹H NMR (δ 6.2–7.8 ppm aromatic protons), and ¹³C NMR (49.0 ppm CD₃OD reference). High-resolution mass spectrometry (HRMS) gives a molecular ion at m/z 563.2043 [M+H]⁺, consistent with the empirical formula C₂₈H₃₄N₂O₈S.
Bioassay Potency Testing
Antifungal activity is quantified using Saccharomyces pastorianus agar diffusion assays. Pure this compound exhibits a minimum inhibitory concentration (MIC) of 0.5 µg/mL against yeast, with salt forms showing comparable efficacy.
Chemical Reactions Analysis
Types of Reactions: Lydimycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .
Major Products: The major products formed from these reactions include derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Antimicrobial Properties
Lydimycin exhibits significant antifungal and antibacterial activity, making it a valuable compound in both clinical and environmental contexts.
- Antifungal Activity : this compound has been shown to inhibit the growth of various fungal pathogens, including:
- Antibacterial Activity : Recent studies have indicated that this compound can induce sporulation in certain bacterial strains, suggesting a role in microbial interactions that can be harnessed for biocontrol applications .
Sanitation and Industrial Uses
This compound's antifungal properties extend to practical applications in sanitation and preservation:
- Sanitation Solutions : The compound is effective in wash solutions for cleaning hands, equipment, and contaminated environments, particularly in mycological laboratories. Its use helps reduce the presence of pathogenic fungi in these settings .
- Industrial Preservatives : this compound is also employed as an antifungal agent in industrial preservatives. It can be used to treat laundered clothes and impregnate paper products to prevent fungal growth .
Research and Case Studies
Several case studies illustrate the potential of this compound in various research contexts:
- Cocultivation Studies : Research involving cocultivation of Streptomyces strains demonstrated that this compound can trigger morphological differentiation and sporulation. This indicates its role as a signaling molecule within microbial communities, which could be leveraged for agricultural or biotechnological applications .
- High-Throughput Screening : In a high-throughput assay designed to identify antagonists of the SARS-CoV-2 spike protein binding to ACE2, this compound was evaluated alongside other compounds. It exhibited promising bioactivity, suggesting potential antiviral applications .
Comparative Analysis of this compound Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Antimicrobial Research | Inhibits growth of various fungi and bacteria | Broad-spectrum antimicrobial activity |
| Sanitation | Used in wash solutions for cleaning hands and surfaces | Effective against pathogenic fungi |
| Industrial Preservation | Acts as an antifungal agent for textiles and paper products | Prevents spoilage and extends product shelf life |
| Biocontrol | Induces sporulation in microbial interactions | Potential for sustainable agricultural practices |
Mechanism of Action
Lydimycin exerts its effects by inhibiting the growth of susceptible organisms. It targets specific enzymes and pathways involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately causing cell death . The molecular targets include enzymes involved in the synthesis of cell wall components and proteins .
Comparison with Similar Compounds
Lydimycin is unique due to its hybrid nonribosomal peptide-polyketide scaffold, which distinguishes it from other polyketide antibiotics. Similar compounds include other polyketide antibiotics like erythromycin and tetracycline, which also possess complex structures and exhibit broad-spectrum antibiotic activity . this compound’s unique tetramic acid and pyrrolidine moieties provide it with distinct biological properties .
List of Similar Compounds:- Erythromycin
- Tetracycline
- Lydicamycin A (a congener of this compound)
Biological Activity
Lydimycin is a polyketide antibiotic derived from the actinomycete Streptomyces lydicus. It exhibits significant biological activity, particularly against Gram-positive bacteria and certain fungi, while being ineffective against Gram-negative bacteria. This compound belongs to a novel structural class of antibiotics, characterized by its unique chemical structure and biosynthetic origins.
Antimicrobial Properties
This compound has been shown to possess highly selective antibiotic activity , particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. Research indicates that it operates through mechanisms that disrupt bacterial cell wall synthesis, leading to cell lysis. In vitro studies have demonstrated that this compound exhibits minimal inhibitory concentrations (MICs) comparable to or lower than those of established antibiotics like metalaxyl against various pathogens.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| MRSA | 0.5 | |
| Streptococcus pneumoniae | 1.0 | |
| Candida albicans | 2.0 | |
| Phytophthora spp. | 0.73 - 2.67 |
Induction of Sporulation
Recent studies utilizing mass spectrometry imaging have revealed that this compound not only acts as an antibiotic but also plays a role in inducing sporulation in co-cultured Streptomyces strains. For instance, when Streptomyces sp. P9-2B2 was co-cultured with P9-2B1, a wave-like sporulation was observed, indicating that this compound can trigger morphological differentiation in certain bacterial species .
Biosynthesis and Genetic Engineering
The biosynthetic pathway of this compound involves complex interactions between type I polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). Recent genomic studies have identified the complete biosynthetic gene cluster responsible for this compound production, paving the way for potential bioengineering applications to enhance its yield and activity . The use of CRISPR-based editing has allowed researchers to create mutants deficient in this compound production, further elucidating its role in microbial interactions and sporulation .
Clinical Relevance
This compound's effectiveness against resistant strains of bacteria makes it a candidate for further clinical development. A case study involving patients with advanced infections highlighted the potential of this compound as an alternative treatment option, particularly in cases where conventional antibiotics failed
Agricultural Applications
In agricultural settings, this compound has shown promise as a biocontrol agent against oomycetes, such as Phytophthora and Pythium. Field trials demonstrated that formulations containing this compound significantly reduced disease incidence in crops affected by these pathogens, suggesting its utility as a natural pesticide .
Q & A
Q. What experimental approaches are recommended to establish Lydimycin’s mechanism of action in bacterial models?
Q. How should researchers design studies to evaluate this compound’s pharmacokinetic properties in preclinical models?
Methodological Answer: Use a crossover design in rodent models to compare intravenous vs. oral administration. Collect plasma samples at fixed intervals (e.g., 0, 1, 4, 8, 24h) and analyze via LC-MS/MS. Calculate key parameters: bioavailability (F), half-life (t½), and volume of distribution (Vd). Ensure ethical compliance by adhering to institutional guidelines for animal welfare .
Advanced Research Questions
Q. What strategies resolve contradictions in published data on this compound’s efficacy against Gram-negative bacteria?
Methodological Answer: Conduct a systematic review with meta-analysis to aggregate existing in vitro and in vivo data. Stratify results by bacterial strain, assay conditions, and this compound derivatives. Use statistical tools (e.g., random-effects models) to quantify heterogeneity. Follow PRISMA guidelines for transparency and include a funnel plot to assess publication bias .
Example Analysis Table:
| Study | Strain | MIC (µg/mL) | Efficacy (%) | Heterogeneity (I²) |
|---|---|---|---|---|
| A et al. (2022) | P. aeruginosa | 4.0 | 78 | 45% |
| B et al. (2023) | K. pneumoniae | 8.0 | 62 | 60% |
Q. How can researchers investigate this compound’s potential synergism with β-lactam antibiotics while addressing resistance evolution?
Methodological Answer: Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For resistance studies, serially passage bacteria in sub-inhibitory this compound concentrations over 30 generations. Use whole-genome sequencing to identify resistance mutations (e.g., efflux pump upregulation). Validate findings with reverse genetics (e.g., CRISPR-Cas9 knock-ins) .
Methodological Frameworks
What frameworks ensure rigor in formulating this compound-related research questions?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For example:
- Novelty: "Does this compound inhibit biofilm formation in polymicrobial infections?"
- Feasibility: Access to chronic wound infection models and confocal microscopy for biofilm imaging. Use PICO (Population, Intervention, Comparison, Outcome) for clinical questions:
- Population: Immunocompromised patients with MRSA infections.
- Intervention: this compound + vancomycin combination therapy .
Data Management & Reporting
Q. How should researchers address variability in this compound’s cytotoxicity data across cell lines?
Methodological Answer: Standardize assays using ISO-certified cell lines (e.g., HEK293, HepG2) and include positive/negative controls. Perform dose-response experiments with triplicate technical replicates. Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Publish raw data in repositories like Figshare to enable reanalysis .
Q. What protocols ensure reproducibility in this compound’s chemical synthesis?
Methodological Answer: Document reaction conditions (temperature, catalysts, solvents) in detail using CHEMDNER entity recognition tools. Validate purity via NMR (≥95%) and HPLC (≥99%). Share synthetic protocols in supplementary materials, adhering to Medicinal Chemistry Research guidelines for experimental transparency .
Ethical & Compliance Considerations
Q. How to ethically justify this compound studies involving human-derived bacterial isolates?
Methodological Answer: Obtain IRB approval for de-identified clinical samples. Specify selection criteria (e.g., antibiotic resistance profiles) and anonymize data. Include a data management plan (DMP) outlining storage (−80°C archives) and access restrictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
